molecular formula C23H32O4 B1236731 Scutigeral CAS No. 65195-50-8

Scutigeral

Cat. No.: B1236731
CAS No.: 65195-50-8
M. Wt: 372.5 g/mol
InChI Key: XQTQSUUULVXJPG-JTCWOHKRSA-N
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Description

Scutigeral belongs to the class of organic compounds known as sesquiterpenoids. These are terpenes with three consecutive isoprene units. This compound exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, this compound is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, this compound can be found in mushrooms. This makes this compound a potential biomarker for the consumption of this food product.

Properties

CAS No.

65195-50-8

Molecular Formula

C23H32O4

Molecular Weight

372.5 g/mol

IUPAC Name

2,3,4-trihydroxy-6-methyl-5-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]benzaldehyde

InChI

InChI=1S/C23H32O4/c1-15(2)8-6-9-16(3)10-7-11-17(4)12-13-19-18(5)20(14-24)22(26)23(27)21(19)25/h8,10,12,14,25-27H,6-7,9,11,13H2,1-5H3/b16-10+,17-12+

InChI Key

XQTQSUUULVXJPG-JTCWOHKRSA-N

SMILES

CC1=C(C(=C(C(=C1C=O)O)O)O)CC=C(C)CCC=C(C)CCC=C(C)C

Isomeric SMILES

CC1=C(C(=C(C(=C1C=O)O)O)O)C/C=C(\C)/CC/C=C(\C)/CCC=C(C)C

Canonical SMILES

CC1=C(C(=C(C(=C1C=O)O)O)O)CC=C(C)CCC=C(C)CCC=C(C)C

melting_point

81°C

physical_description

Solid

Synonyms

scutigeral

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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